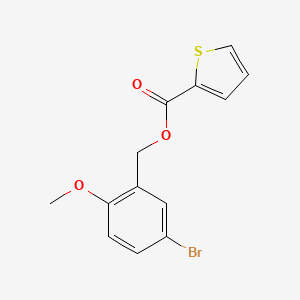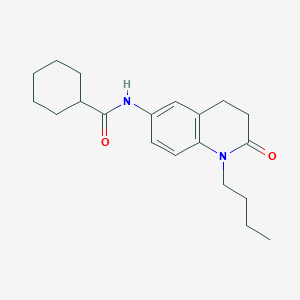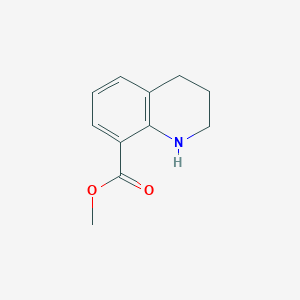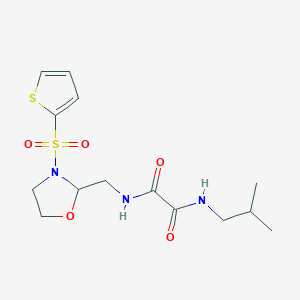
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11BrO3S . It has a molecular weight of 327.2 and is typically in solid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is 1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate has a density of 1.5±0.1 g/cm3 and a boiling point of 418.9±35.0 °C at 760 mmHg . The compound is typically in solid form .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitory Properties
Bromophenol derivatives, including natural products, have been studied for their carbonic anhydrase inhibitory properties. These compounds exhibit promising inhibitory activities against human carbonic anhydrase isozymes, which are valuable targets for treating conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. Studies have synthesized and tested various derivatives, showing some compounds with effective inhibitory activity that could lead to novel drug candidates (Balaydın et al., 2012).
Photodynamic Therapy for Cancer
Novel zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers used in cancer treatment. This suggests their remarkable potential as Type II photosensitizers in PDT, a promising approach for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
The marine red alga Rhodomela confervoides has been found to be an excellent source of natural antioxidants. Isolation and characterization of bromophenols from this alga revealed compounds with potent antioxidant activities, stronger than or comparable to commercial antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. These findings highlight the potential of including antioxidant-rich algal components in food to prevent oxidative deterioration (Li et al., 2011).
Corrosion Inhibition
Thiophene derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. Experimental and quantum studies show that these compounds exhibit high inhibition efficiency, acting as mixed inhibitors. This research contributes to understanding the mechanism of corrosion inhibition and the potential application of thiophene derivatives in protecting metals against corrosion (Yadav et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHOPFYJPIICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)




![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)
![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2754523.png)
